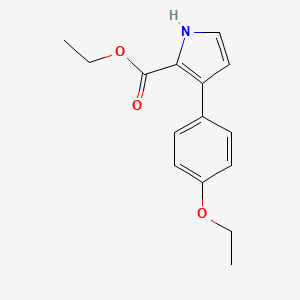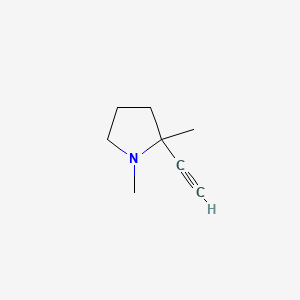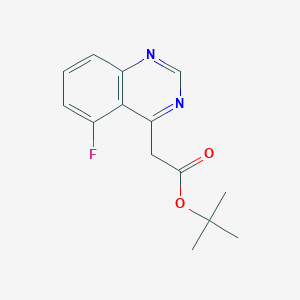![molecular formula C9H6N3O5- B13708217 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 251.2 g/mol It is a derivative of furan and pyrazole, containing both nitro and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
化学反应分析
Types of Reactions
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(4-Aminopyrazol-1-yl)methyl]furan-2-carboxylate.
Reduction: Formation of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to antimicrobial effects . Additionally, the compound can inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the pyrazole moiety.
5-[(4-Nitrophenyl)methyl]furan-2-carboxylate: Contains a phenyl group instead of a pyrazole group.
5-[(4-Nitroimidazol-1-yl)methyl]furan-2-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is unique due to the presence of both furan and pyrazole rings, which can confer distinct electronic and steric properties.
属性
分子式 |
C9H6N3O5- |
|---|---|
分子量 |
236.16 g/mol |
IUPAC 名称 |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)/p-1 |
InChI 键 |
IBTMBLNQUGWDNZ-UHFFFAOYSA-M |
规范 SMILES |
C1=C(OC(=C1)C(=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)



![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)



![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

